Boldine

Übersicht

Beschreibung

Boldine is an alkaloid primarily derived from the leaves and bark of the Chilean Boldo tree (Peumus boldus), belonging to the Monimiaceae family . This compound is known for its wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Boldin kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Extraktion aus den Blättern und der Rinde des chilenischen Boldobaums. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Diethylether .

Industrielle Produktionsmethoden: Die industrielle Produktion von Boldin beinhaltet häufig die großtechnische Extraktion aus natürlichen Quellen. Die Blätter und die Rinde von Peumus boldus werden geerntet, getrocknet und anschließend einer Lösungsmittelextraktion unterzogen. Der Rohextrakt wird dann mit Techniken wie der Chromatographie gereinigt, um Boldin zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Boldin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: Boldin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Brom oder Chlor

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Boldin, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Boldine exhibits a wide range of pharmacological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, protecting against oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Studies have shown that this compound can inhibit lipid peroxidation and reduce markers of oxidative damage in biological tissues .

- Hepatoprotective Effects : Research indicates that this compound may protect liver cells from damage caused by toxins and oxidative stress, potentially benefiting individuals with liver diseases .

- Neuroprotective Effects : this compound has been shown to improve functional recovery in models of spinal cord injury by reducing inflammation and promoting neuroplasticity . It also exhibits protective effects against neurodegenerative conditions by modulating glial cell activity .

- Anti-inflammatory Properties : this compound can modulate inflammatory pathways, leading to reduced inflammation in various models, which is beneficial for conditions such as arthritis and other inflammatory diseases .

- Antidiabetic Effects : Preclinical studies suggest that this compound may help in managing diabetes by reducing oxidative stress and improving metabolic parameters .

Clinical Applications

The clinical applications of this compound are being explored across several domains:

- Dermatology : this compound is included in formulations aimed at skin brightening and protecting against erythema formation due to its antioxidant properties. Products like Lumiskin™ utilize dicetyl this compound, a derivative of this compound, for cosmetic applications .

- Pain Management : Due to its analgesic properties, this compound may be useful in treating pain associated with various conditions, including musculoskeletal disorders .

- Neurorehabilitation : Its neuroprotective effects make this compound a candidate for therapies aimed at enhancing recovery after neurological injuries or surgeries .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

Wirkmechanismus

Boldine exerts its effects through various mechanisms :

Antioxidant Activity: this compound acts as a potent free radical scavenger, reducing oxidative stress and preventing neuronal damage.

Neuroprotective Mechanisms: It suppresses acetylcholinesterase and butyrylcholinesterase activity, blocks connexin-43 hemichannels, and reduces NF-κβ mediated interleukin release

Molecular Targets: this compound interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, modulating various neurobehavioral functions

Vergleich Mit ähnlichen Verbindungen

Boldin gehört zur Klasse der Aporphin-Alkaloide und weist Ähnlichkeiten mit anderen Alkaloiden wie Glaucin und Dicentrin auf . Boldin ist einzigartig aufgrund seiner starken antioxidativen und neuroprotektiven Eigenschaften .

Ähnliche Verbindungen:

Glaucin: Bekannt für seine hustenstillenden und entzündungshemmenden Eigenschaften.

Dicentrin: Zeigt krebshemmende und entzündungshemmende Wirkungen

Die einzigartige Kombination pharmakologischer Aktivitäten von Boldin macht es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

Boldine is a naturally occurring aporphine alkaloid predominantly found in the leaves and bark of the Chilean Boldo tree (Peumus boldus). It has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and data tables.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. It has been shown to inhibit lipid peroxidation and scavenge free radicals effectively.

- IC50 Values :

| Antioxidant Assay | IC50 (μM) |

|---|---|

| Lipid Peroxidation | 19-30 |

| Free Radical Scavenging | 13 |

2. Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly in models of neurodegeneration. It has been shown to protect against mitochondrial dysfunction and reduce oxidative damage in neuronal cells.

- Mechanism : this compound blocks connexin hemichannels (CxHC), which play a role in cellular signaling related to injury and neuroprotection .

3. Anti-inflammatory Properties

This compound demonstrates anti-inflammatory effects by modulating various inflammatory markers. It has been effective in reducing levels of TNF-α and other cytokines associated with inflammation.

- Experimental Findings : In vivo studies have shown that this compound can significantly lower inflammation in models of arthritis and colitis .

4. Hepatoprotective Effects

This compound has been reported to protect liver cells from damage induced by toxins such as acetaminophen and alcohol.

- Case Study : In a study involving mice treated with this compound alongside cisplatin, there was a notable reduction in liver toxicity, improving cell viability up to 75.6% .

5. Cardioprotective Effects

This compound also exhibits cardioprotective effects by improving endothelial function and reducing oxidative stress in cardiovascular tissues.

- Research Findings : Studies have highlighted its potential to enhance vascular health through modulation of nitric oxide levels and reduction of atherosclerosis markers .

6. Anti-cancer Potential

Emerging evidence suggests that this compound may have anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Mechanism of Action : this compound affects apoptotic pathways by modulating caspase activity and reducing the expression of pro-survival proteins like Bcl-2 .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's biological activities:

Eigenschaften

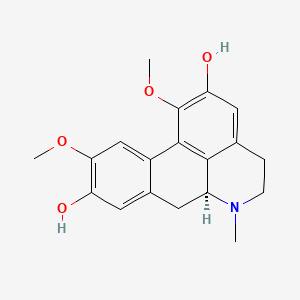

IUPAC Name |

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJRNLRASBVRRX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883394 | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-70-0 | |

| Record name | (+)-Boldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldine--chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does boldine exert its antioxidant effects?

A1: this compound acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) like superoxide anions, hydrogen peroxide, and hydroxyl radicals. [, , , ] This ability to counteract oxidative stress contributes to its protective effects against various diseases.

Q2: What is the role of this compound in modulating inflammation?

A2: this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways such as JAK2/STAT3 and NF-κB signaling. [, ] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, mitigating inflammatory responses.

Q3: How does this compound affect neurotransmission?

A3: Research suggests that this compound can influence neurotransmission by modulating the expression of neurotransmission-related genes, such as Snap25, Grin2b, and Gap-43. [, ] This modulation is observed in spinal cord injury models and suggests potential neuroprotective properties.

Q4: What are the effects of this compound on vascular function?

A4: this compound demonstrates endothelial protective effects by improving endothelium-dependent vasodilation. [, , ] This effect is attributed to its ability to increase nitric oxide (NO) bioavailability and reduce vascular ROS production via inhibition of NADPH oxidase.

Q5: How does this compound interact with adrenergic receptors?

A5: this compound exhibits affinity for both α1- and α2-adrenergic receptor subtypes, acting as an antagonist. [, , , ] Its highest affinity is observed for the α1A-adrenoceptor subtype.

Q6: What is the impact of this compound on mitochondrial function?

A6: this compound exhibits protective effects on mitochondrial function by preventing Aβ oligomer-induced mitochondrial dysfunction. [] It normalizes intracellular calcium levels, rescues the decrease in mitochondrial membrane potential, reduces mitochondrial ROS production, and attenuates the decrease in mitochondrial respiration.

Q7: What is the molecular formula and weight of this compound?

A7: this compound (C19H21NO4) has a molecular weight of 327.37 g/mol.

Q8: Does this compound exhibit pH-dependent spectroscopic properties?

A8: Yes, this compound and its derivatives exhibit pH-dependent spectroscopic properties in their absorption and emission spectra. []

Q9: How do structural modifications of this compound impact its activity?

A10: The presence of the 2-hydroxy function in this compound significantly increases its selectivity and affinity for the α1A-adrenoceptor subtype. [] Halogenation at the C-3 position enhances affinity for D1 dopaminergic receptors over D2 receptors. [] N-benzylsecothis compound hydrochloride (BSB), a synthetic this compound derivative, demonstrates significantly enhanced telomerase inhibitory activity compared to this compound. []

Q10: What strategies can improve this compound's bioavailability?

A11: this compound exhibits poor aqueous solubility, limiting its bioavailability. Formulation strategies such as phospholipid complexation (BOL-PC) can enhance its solubility, dissolution rate, and potentially improve its oral absorption. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Following oral or intravenous administration in rats, this compound is rapidly absorbed and preferentially distributed to the liver. [, ] It undergoes significant metabolism, primarily through conjugation reactions, with biliary and renal clearance playing minor roles. [] The transporter protein Mrp2 significantly contributes to this compound elimination. []

Q12: What are the key findings from in vitro studies on this compound?

A13: this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and glioma cells. [, ] It induces apoptosis, disrupts mitochondrial membrane potential, and inhibits NF-κB activation. [] Additionally, this compound inhibits the growth of neural progenitor cells and glioblastoma cells. []

Q13: What is the evidence from animal models supporting this compound's therapeutic potential?

A14: In vivo studies demonstrate that this compound protects against various conditions: * Diabetic nephropathy: Reduces glycemia, blood pressure, oxidative stress, and renal damage markers in diabetic rats. [, ] * Hepatocellular carcinoma (HCC): Exhibits antiproliferative and pro-apoptotic effects in a rat model of HCC, reducing tumor biomarkers and liver enzyme levels. [, ] * Spinal cord injury (SCI): Improves locomotor function, spares white matter, and modulates glial activation in mice with contusion-induced SCI. [, , ] * Hypertension: Lowers systolic blood pressure, improves endothelial function, and reduces oxidative stress in spontaneously hypertensive rats. [, , ] * Periodontitis: Inhibits alveolar bone resorption and modulates the Th17/Treg imbalance in a ligature-induced periodontitis model. [] * Glioma: Significantly reduces tumor size in a rat model of glioma, indicating potential as an adjuvant therapy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.